Phenetole
CAS No.: 103-73-1
Cat. No.: VC0539398
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103-73-1 |
---|---|
Molecular Formula | C8H10O |
Molecular Weight | 122.16 g/mol |
IUPAC Name | ethoxybenzene |
Standard InChI | InChI=1S/C8H10O/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Standard InChI Key | DLRJIFUOBPOJNS-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1 |
Canonical SMILES | CCOC1=CC=CC=C1 |
Appearance | Solid powder |
Boiling Point | 169.8 °C 171-173 °C |
Colorform | OILY LIQ COLORLESS |
Flash Point | 145 °F (63 °C)OC |
Melting Point | -29.5 °C -30.0 °C |
Introduction
Chemical and Physical Properties
Thermodynamic and Spectroscopic Data
The following table summarizes phenetole’s critical physical properties:
Property | Value | Source |
---|---|---|
Melting Point | −30°C (lit.) | |
Boiling Point | 169–170°C (lit.) | |
Density (25°C) | 0.966 g/mL | |
Refractive Index (n₂₀/D) | 1.507 | |
Flash Point | 57°C (135°F) | |
LogP (23°C) | 2.041 |
Nuclear magnetic resonance (NMR) spectra reveal characteristic signals: a triplet at δ 1.35 ppm for the ethyl CH₃ group, a quartet at δ 3.90 ppm for the OCH₂ moiety, and aromatic protons resonating between δ 6.80–7.30 ppm . Infrared spectroscopy shows strong absorption bands at 1,240 cm⁻¹ (C-O stretch) and 1,600 cm⁻¹ (aromatic C=C) .
Reactivity and Stability
Phenetole undergoes electrophilic substitution at the para position due to the electron-donating ethoxy group. It resists hydrolysis under neutral conditions but cleaves in the presence of strong acids (e.g., HI) to form phenol and ethyl iodide . Light sensitivity necessitates storage in amber containers to prevent oxidative degradation .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A optimized procedure involves:
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Dissolving phenol (14.1 g, 150 mmol) in DMF (300 mL) with K₂CO₃ (25 g).
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Dropwise addition of bromoethane (15 mL) in toluene (60 mL) over 15 minutes.
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Heating at 40–50°C for 2 hours.
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Filtration, solvent removal, and vacuum distillation to yield phenetole (96.1% purity) .
This method avoids hazardous diethyl sulfate while maintaining high efficiency. Alternative routes using Williamson ether synthesis with sodium ethoxide show comparable yields but require anhydrous conditions .
Industrial Manufacturing
Large-scale production employs continuous-flow reactors where phenol reacts with diethyl sulfate at 80–100°C under alkaline catalysis. The process achieves >90% conversion with in-line distillation to remove byproducts like ethyl sulfate salts . Recent patents emphasize green chemistry approaches, such as using ionic liquids to reduce waste .
Applications in Research and Industry
Chromatographic Applications
Phenetole’s moderate polarity makes it effective in porous graphitic carbon (PGC) chromatography for separating nonpolar analytes. Studies demonstrate its utility in resolving polycyclic aromatic hydrocarbons (PAHs) with retention factors (k’) ranging from 2.3 to 5.7 .
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Phenacetin: An analgesic synthesized via acetylation of p-phenetidine, itself derived from phenetole nitration .
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Antioxidants: Alkylated phenetole derivatives (e.g., BHT analogs) show radical-scavenging activities (IC₅₀ = 12–18 μM) .
Solvent and Reaction Medium
In the fragrance industry, phenetole solubilizes hydrophobic odorants like musk xylene (solubility: 8.7 g/L at 25°C) . Its low dielectric constant also facilitates SN2 reactions, enhancing nucleophilic substitution rates by 30–40% compared to DMSO .
Environmental Impact and Degradation
Ecotoxicological Data
Current studies show:
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Biodegradation: 28% mineralization in 28 days (OECD 301B test), indicating moderate persistence .
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Aquatic Toxicity: LC₅₀ (Daphnia magna) > 100 mg/L, classifying it as “harmful” under EU Directive 93/67/EEC .
Advanced Oxidation Processes
UV/H₂O₂ treatment degrades phenetole with a rate constant (k) of 3.4 × 10⁻³ s⁻¹, producing benign intermediates like catechol and acetic acid . Membrane bioreactors achieve 92% removal efficiency at hydraulic retention times ≥12 hours .
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